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N-phenyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
Overview
Description
N-phenyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene reacts with the piperazine ring.
Incorporation of the Tetrahydrothiopyran Moiety: The tetrahydrothiopyran ring is synthesized separately, often through the hydrogenation of thiopyran derivatives using catalysts like Raney nickel.
Final Coupling: The final step involves coupling the tetrahydrothiopyran moiety with the piperazine ring, typically using carbodiimide coupling agents to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-phenyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-phenyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and the piperazine ring are crucial for binding to these targets, while the tetrahydrothiopyran moiety may influence the compound’s overall conformation and stability. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
N-phenylpiperazine: Lacks the tetrahydrothiopyran moiety, making it less complex.
4-(tetrahydro-2H-thiopyran-4-yl)piperazine: Lacks the phenyl group, affecting its binding properties.
N-phenyl-4-(tetrahydro-2H-thiopyran-4-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness: N-phenyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the phenyl group and the tetrahydrothiopyran moiety allows for diverse interactions and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-phenyl-4-(thian-4-yl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-16(17-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-12-21-13-7-15/h1-5,15H,6-13H2,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEMGAMXSNLFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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